An In-depth Technical Guide to 2-bromo-N-cyclohexylpropanamide
An In-depth Technical Guide to 2-bromo-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-bromo-N-cyclohexylpropanamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a putative synthetic protocol and predicted spectroscopic data based on established chemical principles and data from analogous structures.
Chemical Properties and Data
This section summarizes the key chemical and physical properties of 2-bromo-N-cyclohexylpropanamide.
| Property | Value | Source |
| CAS Number | 94318-82-8 | [1] |
| Molecular Formula | C₉H₁₆BrNO | Calculated |
| Molecular Weight | 234.14 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water (Predicted) | N/A |
| Purity | Typically >95% | [1] |
Synthesis of 2-bromo-N-cyclohexylpropanamide
The synthesis of 2-bromo-N-cyclohexylpropanamide can be achieved through the amidation of 2-bromopropanoyl chloride with cyclohexylamine. This is a standard and efficient method for forming amide bonds.
Reaction Scheme
Caption: Synthesis of 2-bromo-N-cyclohexylpropanamide.
Experimental Protocol
Materials:
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2-Bromopropanoyl chloride
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Cyclohexylamine
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add cyclohexylamine (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
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Addition of Acyl Chloride: Slowly add a solution of 2-bromopropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-bromo-N-cyclohexylpropanamide.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5-7.0 | Broad singlet | 1H | N-H |
| ~ 4.4 | Quartet | 1H | CH (Br) |
| ~ 3.7 | Multiplet | 1H | N-CH (cyclohexyl) |
| ~ 1.8 | Doublet | 3H | CH ₃ |
| ~ 1.1-1.9 | Multiplets | 10H | Cyclohexyl CH ₂ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C =O (amide) |
| ~ 50 | N-C H (cyclohexyl) |
| ~ 45 | C H(Br) |
| ~ 33 | Cyclohexyl C H₂ |
| ~ 25 | Cyclohexyl C H₂ |
| ~ 24 | Cyclohexyl C H₂ |
| ~ 22 | C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H stretch |
| ~ 2930, 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1650 | Strong | C=O stretch (Amide I) |
| ~ 1550 | Strong | N-H bend (Amide II) |
| ~ 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 234/236 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 155 | [M - Br]⁺ |
| 99 | [Cyclohexyl-NH=C=O]⁺ |
| 83 | [Cyclohexyl]⁺ |
Biological Activity and Potential Applications
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with 2-bromo-N-cyclohexylpropanamide. However, α-haloamides are a class of compounds known to be reactive alkylating agents and have been explored in various contexts in medicinal chemistry.
Potential Areas of Investigation
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Enzyme Inhibition: The electrophilic carbon bearing the bromine atom could potentially react with nucleophilic residues (such as cysteine, histidine, or serine) in the active sites of enzymes, leading to irreversible inhibition.
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Antiproliferative Agents: Many alkylating agents exhibit cytotoxic effects and have been investigated as potential anticancer agents.
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Chemical Probes: The reactivity of the α-bromo amide moiety could be utilized in the design of chemical probes to study biological systems.
Further research is required to determine if 2-bromo-N-cyclohexylpropanamide possesses any significant biological activity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of 2-bromo-N-cyclohexylpropanamide.
Caption: Workflow for Synthesis and Characterization.
